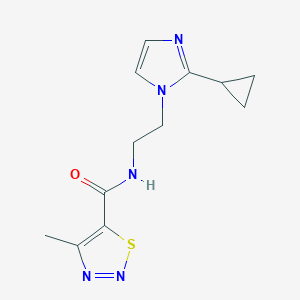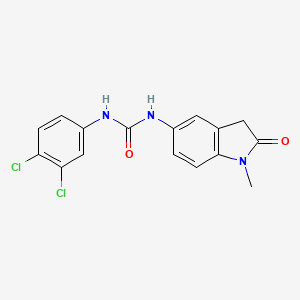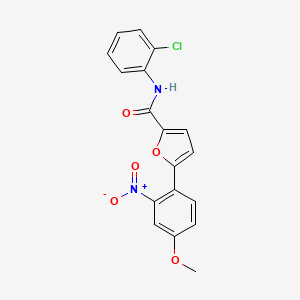![molecular formula C23H16FN3O B2995107 1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-08-2](/img/structure/B2995107.png)
1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline ring . The molecule also has a 4-fluorophenyl group, a methoxy group, and a phenyl group attached to different positions of the pyrazoloquinoline core .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and general knowledge of organic chemistry. It contains a pyrazoloquinoline core, which is a bicyclic structure consisting of a pyrazole ring (a five-membered ring with two nitrogen atoms) fused with a quinoline ring (a larger ring that contains a benzene ring fused with a pyridine ring). The 4-fluorophenyl, 8-methoxy, and 3-phenyl groups are attached to this core .Applications De Recherche Scientifique
Photophysical Properties and Fluorophore Applications
Quinoline derivatives, including those similar to 1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline, are recognized for their efficient fluorescence, making them suitable for use in biochemistry and medicine for studying biological systems. Their potential as antioxidants and radioprotectors is also noted due to their structural characteristics, such as fused aromatic systems that enhance sensitivity and selectivity in various applications (Aleksanyan & Hambardzumyan, 2013). These compounds exhibit stable fluorescence in organic solvents and aqueous solutions, unaffected by common reagents like LiCl, NaOH, or acetic acid, although protic acids like HCl can quench their fluorescence efficiently yet reversibly, indicating a use in dynamic fluorescence-based sensors (Mu et al., 2010).
Versatile Building Blocks for Molecular Sensors
1,3-Diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore, a close relative, serves as a versatile foundation for constructing brightly fluorescent molecular sensors. These compounds can be integrated into systems for metal ion recognition, demonstrating significant fluorescence enhancement upon analyte binding. This utility underscores the adaptability of pyrazolo[4,3-c]quinoline derivatives in designing sensors with efficient signaling capabilities (Rurack et al., 2002).
Enhanced Fluorescence and Electroluminescence
Research into pyrazoloquinoline derivatives has led to the development of materials that exhibit strong fluorescence and are viable for electroluminescent applications, including light-emitting diodes (LEDs). Studies on spirobiindane-based 1H-pyrazolo[3,4-b]quinoline chromophores have shown that these compounds retain strong fluorescence in both solution and solid states, with modifications to the molecule allowing for enhanced luminescent properties suitable for LED technology (Gondek et al., 2010).
Influence of Fluorine Substitution
The introduction of fluorine atoms into the 1H-pyrazolo[3,4-b]quinoline structure alters its photophysical and electrochemical properties significantly. Fluorine substitution has been shown to modify fluorescence quantum efficiency, alter HOMO and LUMO levels, and shift absorption bands. These changes, along with the ability to tune the molecule's basicity through the electron-withdrawing effect of fluorine, highlight the capacity for engineering the compound's properties for specific applications, such as increased resistance to proton donors (Szlachcic & Uchacz, 2018).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-28-18-11-12-21-19(13-18)23-20(14-25-21)22(15-5-3-2-4-6-15)26-27(23)17-9-7-16(24)8-10-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCQXOQIFFAKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2995026.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2995031.png)


![5-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-2H-pyran-2-one](/img/structure/B2995034.png)
![3-(2-methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2995037.png)

![1-(4-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995039.png)
![Tert-butyl (3aR,6aS)-2-(6-bromopyridine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2995040.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol](/img/structure/B2995043.png)
![[3-(dibutylcarbamoyl)phenyl]boronic Acid](/img/structure/B2995045.png)
![2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2995046.png)